

Worenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Worenine

Cat. No.: B150637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Worenine**, a protoberberine alkaloid with significant therapeutic potential. It details its chemical and physical properties, known biological mechanisms of action, and the experimental protocols used for its characterization.

Chemical Identity and Structure

Worenine is a quaternary protoberberine alkaloid primarily isolated from the roots of plants in the Coptis genus, such as Coptis chinensis (Chinese goldthread).^{[1][2]} It shares a structural backbone with other bioactive isoquinoline alkaloids.

Table 1: Chemical Identifiers for **Worenine**

Identifier	Value
CAS Number	38763-29-0 [3] [4]
IUPAC Name	5,6-Dihydro-14-methylbis [5] [6] benzodioxolo[5,6-a:5',6'-g]quinolizinium
Synonyms	Worenin, 13-methyl-γ-coptisine [5]
Molecular Formula	$[C_{20}H_{16}NO_4]^+$ [5]
SMILES	<chem>Cc1c2c3cc4OCOc4cc3CC[n+]2cc2cc3OCOc3cc12</chem> [7]
InChI	InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 [7]

| InChI Key| LCXREBMNASQAOC-UHFFFAOYSA-N[\[7\]](#) |

Physicochemical and Spectroscopic Properties

Worenine is typically handled as a salt, such as **Worenine** Chloride or **Worenine** Iodide. Its physical properties are summarized below.

Table 2: Physicochemical Properties of **Worenine** and its Salts

Property	Description	Citation(s)
Molecular Weight (Cation)	334.35 g/mol	[7]
Molecular Weight (Chloride Salt)	369.80 g/mol	[5]
Appearance	Yellow needles (Chloride salt from water)	[5]
Melting Point (Chloride Salt)	288-289 °C	[5]
Melting Point (Iodide Salt)	297-299 °C	[5]

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [\[2\]](#)[\[3\]](#) |

Spectroscopic and Structural Analysis

The structural elucidation of **Worenine** relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

- **NMR Spectroscopy:** ^1H -NMR and ^{13}C -NMR are used to determine the proton and carbon framework of the molecule, confirming the arrangement of aromatic and aliphatic groups and the position of the methyl and dioxole functional groups.
- **Infrared (IR) Spectroscopy:** IR analysis would be used to identify characteristic vibrations of its functional groups, such as C-H stretches (aromatic and aliphatic), C=C and C=N⁺ stretches within the heterocyclic ring system, and C-O stretches of the benzodioxole moieties.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to confirm the exact molecular weight and elemental composition of the **Worenine** cation ($[\text{C}_{20}\text{H}_{16}\text{NO}_4]^+$). Tandem MS (MS/MS) is used to analyze fragmentation patterns for structural confirmation and to identify its metabolites in biological systems.[\[7\]](#)
- **Crystal Structure:** As of this review, no public crystallographic data for **Worenine** is available in protein or small molecule databases.

Note: While these techniques are standard for characterization, specific, detailed spectral peak assignments for **Worenine** are not readily available in the surveyed literature.

Biological Activity and Mechanisms of Action

Recent research has highlighted **Worenine**'s potential in dermatology and oncology, focusing on its ability to modulate key signaling pathways involved in inflammation and cancer metabolism.

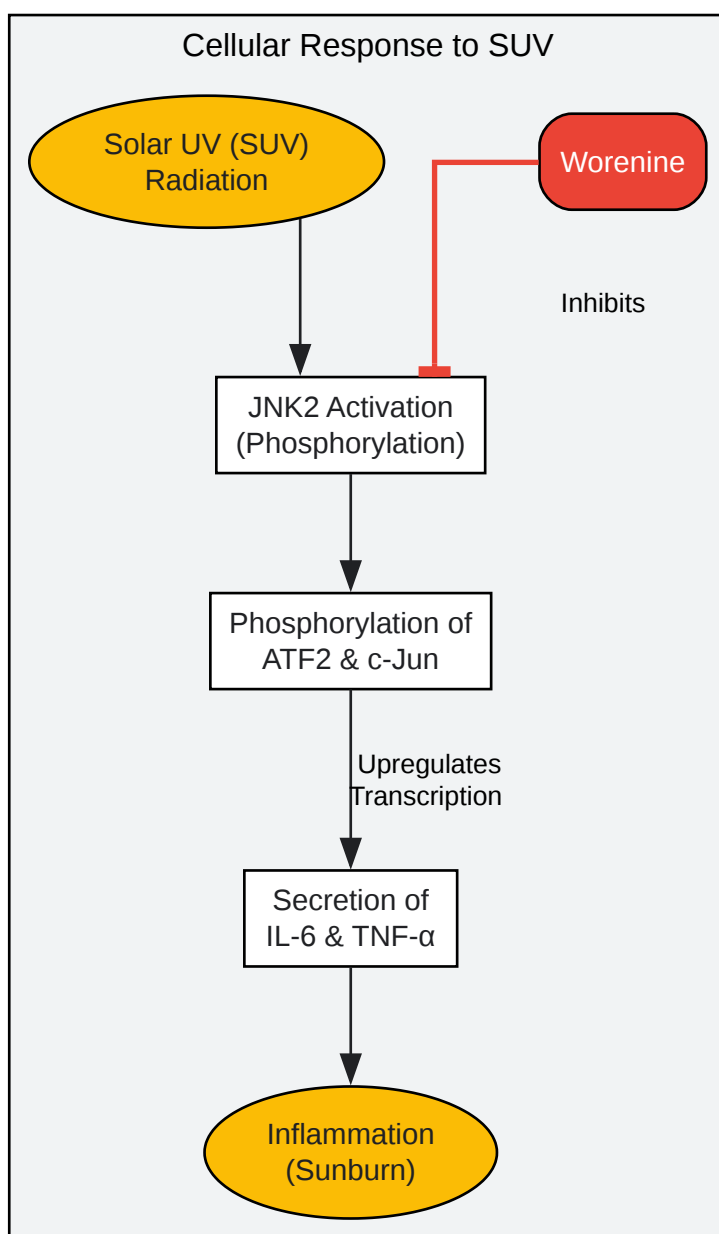
Inhibition of Solar UV-Induced Inflammation via the JNK2 Pathway

Worenine has been shown to prevent sunburn induced by solar ultraviolet (SUV) radiation by directly targeting and inhibiting c-Jun N-terminal kinase 2 (JNK2), a key member of the mitogen-activated protein kinase (MAPK) family.[8] The mechanism involves the suppression of the JNK-ATF2/c-jun signaling cascade, which in turn reduces the expression and secretion of pro-inflammatory cytokines.[8]

Table 3: Quantitative Data for **Worenine**'s Interaction with JNK2

Parameter	Value	Experimental Method	Citation(s)
Binding Affinity (Kd)	116.4 μ M	Microscale Thermophoresis (MST)	[1]

| Effective Concentration | 12.5 μ M | Kinase Array Assay |[9] |



[Click to download full resolution via product page](#)

Worenine inhibits the SUV-induced JNK2 inflammatory pathway.

Anti-Colorectal Cancer Activity via HIF-1 α Regulation

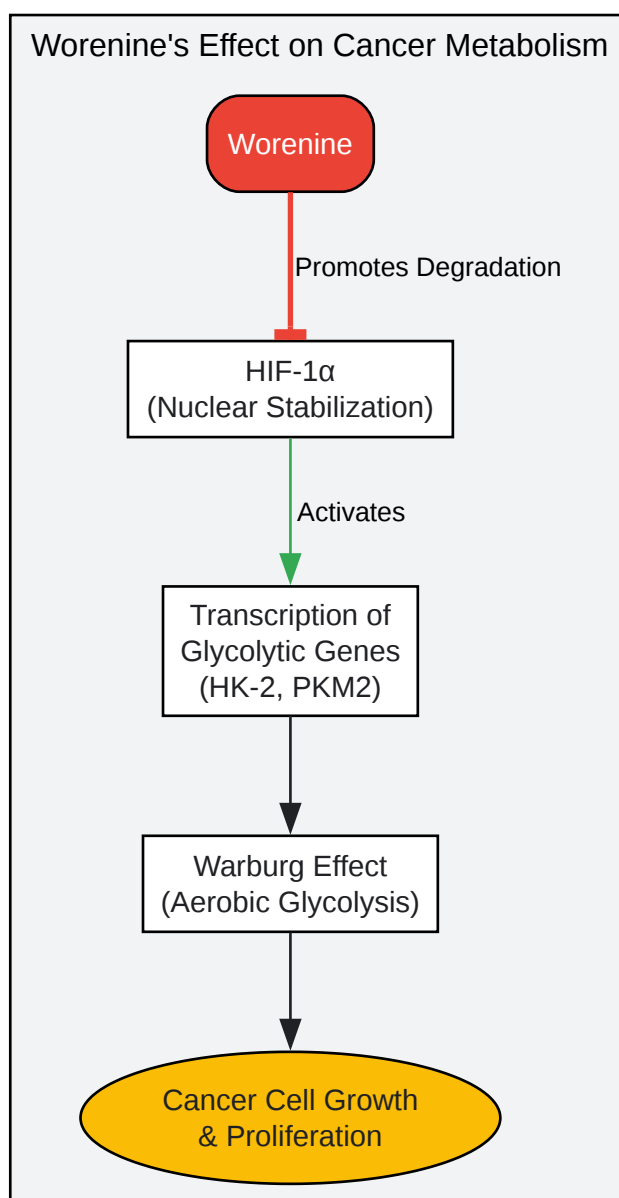
Worenine demonstrates significant anti-cancer effects in colorectal cancer models by reversing the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis.[10] It achieves this by negatively regulating Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a master transcriptional regulator of glycolysis.[10] The downregulation of HIF-1 α leads to decreased

expression of key glycolytic enzymes like hexokinase-2 (HK-2) and pyruvate kinase M2 (PKM2), thereby suppressing glucose uptake, lactate production, and ultimately inhibiting cancer cell growth and proliferation.[10] Furthermore, **Worenine** induces cell cycle arrest at the G2/M phase.[10]

Table 4: In Vitro Anti-Proliferative Activity of **Worenine**

Cell Line	Cancer Type	IC ₅₀ Value	Experimental Method	Citation(s)
HCT116	Colorectal Carcinoma	18.30 μM	MTT Assay	[10]

| SW620 | Colorectal Adenocarcinoma | 15.19 μM | MTT Assay |[10] |



[Click to download full resolution via product page](#)

Worenine reverses the Warburg effect by downregulating HIF-1α.

Key Experimental Methodologies

The biological activities of **Worenine** have been characterized using a range of standard and advanced molecular biology techniques. The following sections detail the generalized protocols, incorporating specific parameters from **Worenine**-related studies.

Western Blotting for JNK Phosphorylation

This technique is used to quantify the levels of phosphorylated JNK (p-JNK), a direct measure of its activation, in response to treatment with **Worenine**.

- Cell Lysis:
 - Treat cells with **Worenine** for the desired duration, alongside positive (e.g., SUV irradiation) and negative controls.
 - Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[\[5\]](#)
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[\[4\]](#)
 - Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet debris.[\[5\]](#)
 - Quantify protein concentration in the supernatant using a BCA or Bradford assay.[\[5\]](#)
- SDS-PAGE and Transfer:
 - Denature an equal amount of protein from each sample in Laemmli buffer by heating at 95-100°C for 5 minutes.
 - Separate proteins by size on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[11\]](#)
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[\[2\]](#)
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK, diluted in blocking buffer.[\[5\]](#)
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[6\]](#)

- Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[\[6\]](#)
 - Capture the chemiluminescent signal using a digital imaging system.
 - To normalize data, the membrane can be stripped and re-probed for total JNK and a loading control (e.g., GAPDH or β -actin).[\[5\]](#)
 - Quantify band intensities using densitometry software.

ELISA for IL-6 and TNF- α Quantification

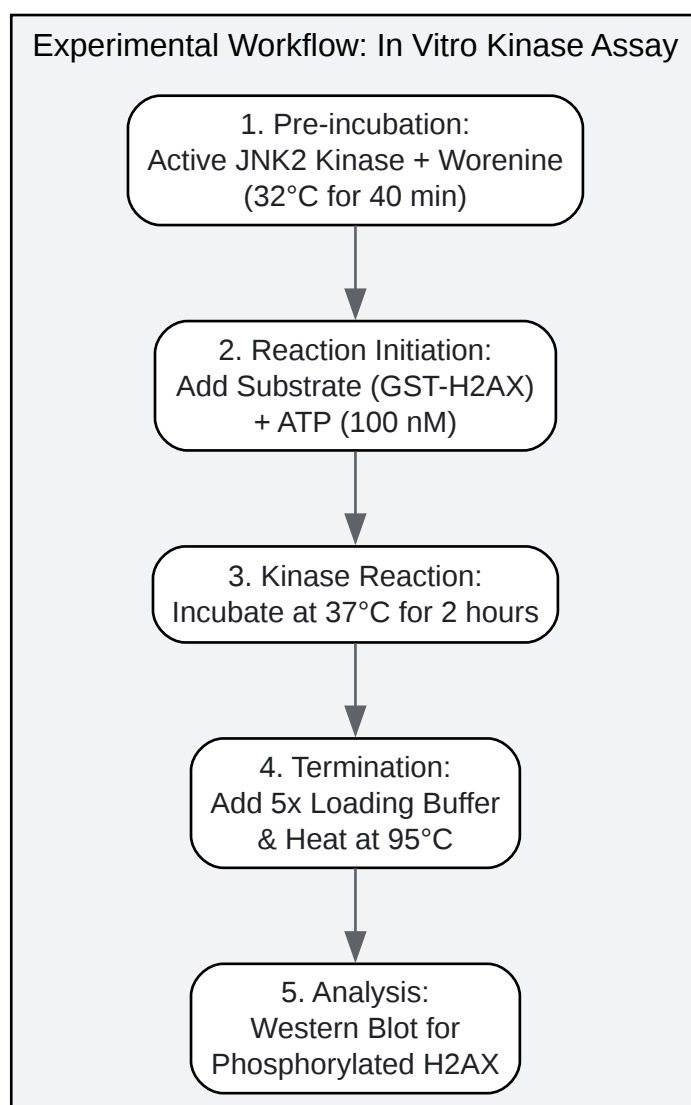
This immunoassay is used to measure the concentration of pro-inflammatory cytokines secreted into cell culture supernatant or present in tissue lysates following **Worenine** treatment.

- Plate Coating:
 - Coat a 96-well microplate with a capture antibody specific for either IL-6 or TNF- α overnight at 4°C.[\[12\]](#)
 - Wash the wells with wash buffer (e.g., PBS with 0.05% Tween 20).[\[13\]](#)
- Blocking and Sample Incubation:
 - Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for at least 1.5 hours to prevent non-specific binding.[\[13\]](#)
 - Add standards (of known cytokine concentrations) and samples (e.g., cell culture supernatant) to the appropriate wells.
 - Incubate for 1-2 hours at room temperature.[\[13\]](#)
- Detection:
 - Wash the wells and add a biotinylated detection antibody. Incubate for 1-2 hours.[\[12\]](#)

- Wash the wells and add a streptavidin-HRP conjugate. Incubate for 20-60 minutes.[12]
- Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will develop.[13]
- Measurement and Analysis:
 - Stop the reaction by adding a stop solution (e.g., H₂SO₄).[13]
 - Measure the optical density at 450 nm using a microplate reader.
 - Generate a standard curve from the standards and interpolate the concentration of the cytokines in the samples.[14]

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of **Worenine** on the enzymatic activity of JNK2.



[Click to download full resolution via product page](#)

Workflow for assessing **Worenine**'s direct inhibition of JNK2.

- Pre-incubation: Active recombinant JNK2 kinase (e.g., 0.15 µg) is pre-incubated with various concentrations of **Worenine** at 32°C for 40 minutes to allow for binding.[1]
- Reaction: The kinase-inhibitor complex is then mixed with a substrate (e.g., 3 µg of GST-H2AX fusion protein) and ATP (e.g., 100 nM) in a kinase assay buffer.[1] The H2AX protein is a known substrate for JNK2.[1]
- Incubation: The reaction is allowed to proceed at 37°C for 2 hours.[1]

- **Termination and Detection:** The reaction is stopped by adding SDS-PAGE loading buffer. The level of substrate phosphorylation (p-H2AX) is then quantified via Western blotting, as described in Protocol 4.1. A dose-dependent decrease in p-H2AX indicates direct inhibition of JNK2 by **Worenine**.[\[1\]](#)

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between **Worenine** and its protein target, JNK2.

- **Sample Preparation:** A fluorescently labeled target protein (JNK2) is prepared at a constant concentration. A serial dilution of the ligand (**Worenine**) is also prepared.[\[1\]](#) For **Worenine**-JNK2 interaction, GST-JNK2 fusion protein (e.g., 869.6 nM) was used with an initial **Worenine** concentration of 2 mM, serially diluted.[\[1\]](#)
- **Measurement:** The labeled target and varying concentrations of the ligand are mixed and loaded into glass capillaries.
- **Thermophoresis:** An infrared laser creates a microscopic temperature gradient within the capillary. The movement of the fluorescently labeled molecules along this gradient (thermophoresis) is measured.[\[15\]](#)
- **Data Analysis:** The change in thermophoretic movement upon ligand binding is monitored. This change is plotted against the ligand concentration, and the data is fitted to a binding model to determine the equilibrium dissociation constant (Kd).[\[1\]](#)

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of **Worenine** on cancer cell lines by measuring metabolic activity.

- **Cell Seeding:** Seed colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to adhere overnight.[\[16\]](#)
- **Treatment:** Treat the cells with a range of **Worenine** concentrations (e.g., 0 to 80 μ M) for a specified time (e.g., 24 hours).[\[10\]](#)

- **MTT Incubation:** Remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for approximately 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the soluble yellow MTT into insoluble purple formazan crystals.[\[17\]](#)
- **Solubilization:** Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[\[17\]](#)
- **Measurement:** Quantify the absorbance of the solution at a specific wavelength (e.g., 570-620 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Analysis:** Calculate the percentage of cell viability relative to an untreated control. Plot the viability against **Worenine** concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[\[10\]](#)

Cell Cycle Analysis

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with **Worenine**.

- **Cell Treatment and Harvesting:** Treat cells (e.g., HCT116) with various concentrations of **Worenine** (e.g., 5, 10, 20 µM) for 24 hours.[\[10\]](#) Harvest the cells by trypsinization.
- **Fixation:** Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[\[18\]](#) Incubate on ice for at least 30 minutes or store at 4°C.[\[18\]](#)
- **Staining:**
 - Centrifuge the fixed cells to remove the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to ensure only DNA is stained).[\[19\]](#)
 - Incubate in the dark at room temperature for at least 30 minutes.[\[20\]](#)

- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
 - Record at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M peak indicates G2/M phase arrest.[\[10\]](#)

LC-MS/MS for Metabolite Identification

This method is used to identify the metabolites of **Worenine** in biological samples (e.g., rat urine, feces, plasma) to understand its biotransformation.[\[7\]](#)

- Sample Collection and Preparation:
 - Administer **Worenine** (e.g., 25 mg/kg) to rats and collect biological samples over a time course.[\[7\]](#)
 - Clean up the samples to remove interfering substances. This can involve solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction.[\[7\]](#)
- Chromatographic Separation:
 - Inject the pretreated sample into a liquid chromatography system.
 - Separate the parent drug and its metabolites on a reversed-phase C18 column using a mobile phase gradient (e.g., methanol and ammonium acetate buffer).[\[7\]](#)
- Mass Spectrometric Detection:
 - The eluent from the LC column is introduced into a tandem mass spectrometer.
 - The mass spectrometer is operated to acquire full scan MS data (to detect parent and metabolite molecular ions) and product ion scan (MS/MS) data (to fragment specific ions

for structural elucidation).

- Data Analysis:
 - Identify potential metabolites by comparing the mass-to-charge ratios (m/z) of peaks in dosed samples versus control samples.
 - Characterize the structure of the metabolites by interpreting the fragmentation patterns from the MS/MS spectra and comparing them to the fragmentation of the parent **Worenine** molecule. Common metabolic reactions include hydroxylation, demethylation, hydrogenation, sulfation, and glucuronidation.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Worenine Prevents Solar Ultraviolet–Induced Sunburn by Inhibiting JNK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Quantification of Serum IL-6 and TNF- α by ELISA Assays [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of metabolites of worenine in rat biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Worenine Prevents Solar Ultraviolet-Induced Sunburn by Inhibiting JNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Worenine reverses the Warburg effect and inhibits colon cancer cell growth by negatively regulating HIF-1 α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF- α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNF- α , IL-6 and IL-8 ELISA [bio-protocol.org]
- 14. ldn.de [ldn.de]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcdr.net [jcdr.net]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. medicine.uams.edu [medicine.uams.edu]
- To cite this document: BenchChem. [Worenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150637#chemical-properties-and-structure-of-worenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com